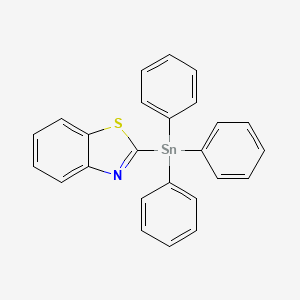![molecular formula C12H18O3S B11946053 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol CAS No. 189080-80-6](/img/structure/B11946053.png)
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is an organic compound that belongs to the class of sulfones Sulfones are characterized by a sulfonyl functional group attached to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol typically involves the reaction of a benzenesulfonyl chloride with an appropriate alcohol under basic conditions. One common method involves the use of sodium hydroxide as a base in an aqueous medium, facilitating the nucleophilic substitution reaction to form the desired sulfone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Shares the sulfonyl functional group but lacks the additional alkyl chain.
Methylsulfonylmethane (MSM): Contains a similar sulfonyl group but with different substituents.
Uniqueness
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is unique due to its specific structure, which combines the benzenesulfonyl group with a branched alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research.
Propiedades
Número CAS |
189080-80-6 |
|---|---|
Fórmula molecular |
C12H18O3S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H18O3S/c1-10(2)11(8-13)9-16(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
Clave InChI |
OXWMCENISSXJOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



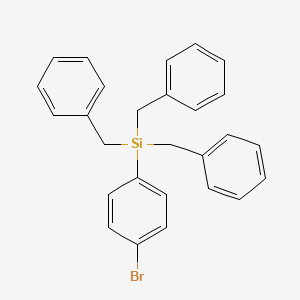

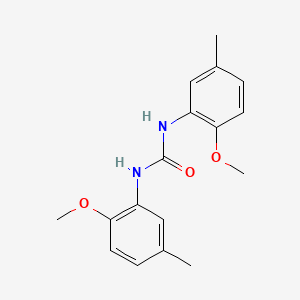
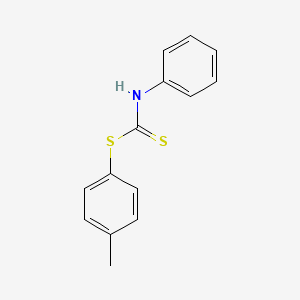
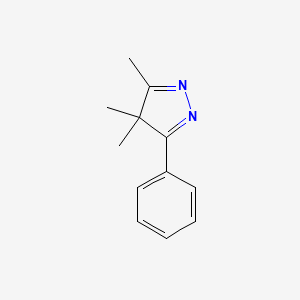
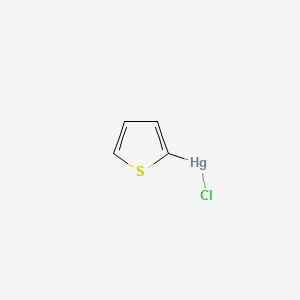
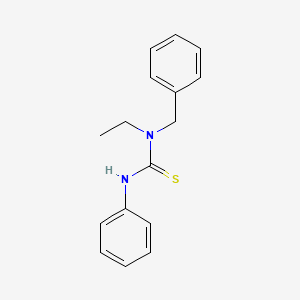
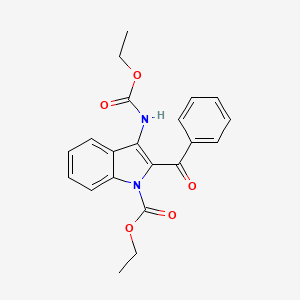
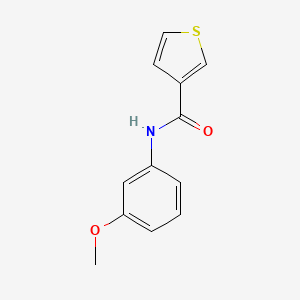
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

